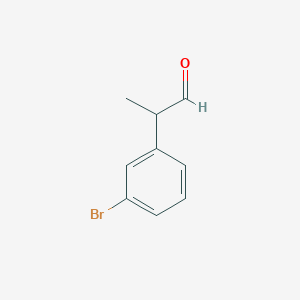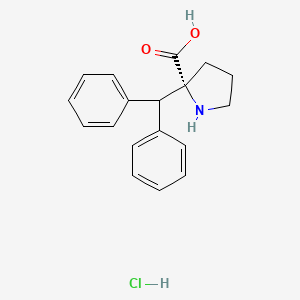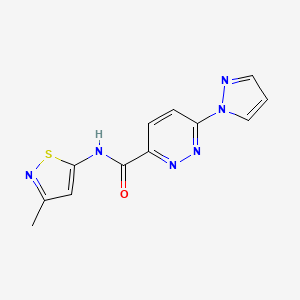
2-(3-Bromophenyl)propanal
カタログ番号 B2700116
CAS番号:
59452-90-3
分子量: 213.074
InChIキー: TXYJSKCUTXIIGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)propanal is a chemical compound with the molecular formula C9H9BrO and a molecular weight of 213.07 . It is an oil-like substance stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 266.7±15.0 °C and a predicted density of 1.392±0.06 g/cm3 . It is stored at temperatures between 2-8°C .科学的研究の応用
Synthesis of Complex Alkaloids
- 2-(3-Bromophenyl)propanal has been utilized in the synthesis of complex natural products such as daphenylline, a daphniphyllum alkaloid. This process involved a series of reactions, including iron(III)-catalyzed aza-Cope-Mannich reaction and intramolecular Friedel-Crafts acylation (Wang et al., 2015).
Molecular Structure Analysis
- The molecular structure of compounds related to this compound, such as 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, has been examined. These studies include analysis of molecular conformation and crystal structure, providing insights into the physical and chemical properties of such compounds (Fun et al., 2010).
Optoelectronic and Charge Transport Properties
- Research into the optoelectronic and charge transport properties of chalcone derivatives, including compounds structurally similar to this compound, has been conducted. This includes studies on linear optical, second and third-order nonlinear optical properties, and their potential use in semiconductor devices (Shkir et al., 2019).
Antimicrobial Studies
- Derivatives of this compound have been synthesized and evaluated for antimicrobial properties. Studies on their transition metal complexes have shown activity against various bacteria and fungi (Sampal et al., 2018).
In Vitro Antifungal Activity
- Certain 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, related to this compound, have exhibited broad-spectrum in vitro activity against pathogenic yeasts and molds, including fluconazole-resistant strains, highlighting their potential in antifungal therapy (Buchta et al., 2004).
Synthesis of Regioregular Polymers
- In polymer science, this compound derivatives have been involved in the controlled synthesis of regioregular polymers like poly(3-hexylthiophene) (P3HT), crucial for electronic and photonic device applications (Bronstein & Luscombe, 2009).
Chemical Reaction Studies
- The compound has been studied in the context of chemical reactions, such as its role in the reaction of 2-Propen-1-ol in H-ZSM-5, contributing to the understanding of adsorption and reaction pathways in catalysis (Biaglow et al., 1995).
Safety and Hazards
特性
IUPAC Name |
2-(3-bromophenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJSKCUTXIIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59452-90-3 |
Source


|
| Record name | 2-(3-bromophenyl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(R)-alpha-benzhydryl-proline-HCl
1049728-69-9


![2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B2700036.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)



![3-(1H-Indol-3-yl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2700041.png)


![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)


![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)